molecular formula C16H14N4O4S B4708406 methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No. B4708406
M. Wt: 358.4 g/mol
InChI Key: RRVRFDSVDGIGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate, also known as MFTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate has been extensively studied for its potential use as an antifungal, antibacterial, and anticancer agent. Studies have shown that this compound exhibits potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. It also exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In addition, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.

Mechanism of Action

The mechanism of action of methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is not fully understood, but studies have suggested that it works by inhibiting the synthesis of ergosterol in fungi and disrupting the bacterial cell membrane. In cancer cells, this compound induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects in animals. It has been found to be well-tolerated in rats and mice at doses up to 2000 mg/kg. This compound has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate in lab experiments is its broad-spectrum antifungal and antibacterial activity. It is also a relatively stable compound that can be easily synthesized in the lab. However, one limitation is that this compound may not be effective against all types of fungi and bacteria. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate. One area of interest is its potential use in combination with other antifungal, antibacterial, or anticancer agents to enhance their efficacy. Another area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to explore the potential use of this compound in other fields, such as agriculture and food preservation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its broad-spectrum antifungal and antibacterial activity, low toxicity, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

properties

IUPAC Name

methyl 2-[[2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-23-15(22)10-5-2-3-6-11(10)17-13(21)9-25-16-18-14(19-20-16)12-7-4-8-24-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVRFDSVDGIGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679128
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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